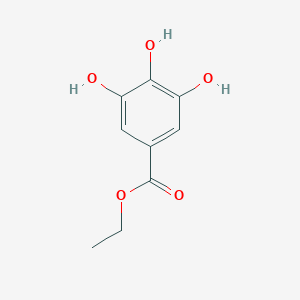
Ethyl gallate
描述
Ethylgallate, also known as ethyl 3,4,5-trihydroxybenzoate, is an ethyl ester of gallic acid. It is a naturally occurring compound found in various plant sources such as walnuts and Terminalia myriocarpa. Ethylgallate is commonly used as a food additive with the E number E313 due to its antioxidant properties .
作用机制
Target of Action
Ethyl gallate (EG) is the ethyl ester of gallic acid and is recognized as an antioxidant . The primary targets of EG are Phosphatidyl-ethanolamine binding protein1 (PEBP1) and mitochondria in PC12 cells . PEBP1 is a direct cellular target of EG, forming hydrogen bonds with Asp70 and Tyr120 . Mitochondria are also a significant target, with EG shown to attenuate H2O2-induced mitochondrial dysfunction .
Mode of Action
EG interacts with its targets to inhibit cytotoxicity and decrease reactive oxygen species (ROS) levels in PC12 cells . It attenuates H2O2-induced mitochondrial dysfunction, as indicated by the decreased caspase-9/−3 activation, PARP cleavage, mitochondrial membrane potential (MMP) depletion, Bax/Bcl-2 ratio, cytochrome c release, and ROS overproduction . EG also results in the nuclear translocation of Nrf2, along with increased expression of ARE-dependent cytoprotective genes, such as γ-GCS and NQO1 .
Biochemical Pathways
EG affects the Nrf2 pathway , acting as an activator . The Nrf2 pathway plays a crucial role in the protection of EG against oxidative stress-induced PC12 cell apoptosis . Silencing of Nrf2 signaling by siRNA abrogates the protective effects offered by EG on H2O2-induced PC12 cells injury .
Pharmacokinetics
It’s known that eg is a natural small molecule for ulcerative colitis (uc) treatment . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of EG’s action is the protection of PC12 cells against H2O2-induced cell mitochondrial dysfunction, possibly through the activation of the Nrf2 pathway . This suggests that EG might be a potential candidate for further preclinical study aimed at the prevention and treatment of neurodegenerative diseases .
Action Environment
The action environment of EG is largely dependent on the presence of oxidative stress, particularly in the form of H2O2 . EG’s antioxidant properties allow it to effectively inhibit H2O2-induced cytotoxicity . .
生化分析
Biochemical Properties
Ethyl gallate has been found to interact with various enzymes and proteins. For instance, it has been shown to potentiate the toxicity of paclitaxel in Hep3B cells, suggesting a direct interaction with tubulin . Moreover, it has been found to activate the peroxidase active sites of COX-1 and COX-2 by serving as a reducing cosubstrate .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to strongly potentiate the toxicity of paclitaxel in Hep3B cells . In another study, this compound was found to protect PC12 cells against H2O2-induced cell mitochondrial dysfunction possibly through activation of Nrf2 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to activate the peroxidase active sites of COX-1 and COX-2 by serving as a reducing cosubstrate . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit antioxidant activity . The solubility of this compound in various solvents has been determined, which is important for understanding its stability and degradation over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have protective effects against dextran sulfate sodium (DSS)-induced ulcerative colitis . The severity of colitis was considerably reduced and both macroscopic and microscopic clinical symptoms improved with this compound treatment.
准备方法
Synthetic Routes and Reaction Conditions: Ethylgallate is synthesized from gallic acid and ethanol. The reaction typically involves esterification, where gallic acid reacts with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, ethylgallate is produced through similar esterification processes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: Ethylgallate undergoes various chemical reactions, including:
Oxidation: Ethylgallate can be oxidized to form ellagic acid, a polyphenolic compound with antioxidant properties.
Reduction: Reduction reactions of ethylgallate are less common but can occur under specific conditions.
Substitution: Ethylgallate can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with ethylgallate under basic conditions.
Major Products Formed:
Ellagic Acid: Formed through oxidation of ethylgallate.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
科学研究应用
Ethylgallate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other compounds, including ellagic acid.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anticancer, antimicrobial, and neuroprotective effects.
Industry: Utilized as a food additive to prevent oxidation and extend shelf life of products.
相似化合物的比较
Propyl Gallate: Another ester of gallic acid, used as an antioxidant in food.
Octyl Gallate: Similar to ethylgallate but with a longer alkyl chain, also used as an antioxidant.
Ellagic Acid: A dimeric derivative of gallic acid with strong antioxidant properties.
Comparison: Ethylgallate is unique due to its balance of hydrophilic and lipophilic properties, making it effective in various applications. Compared to propyl gallate and octyl gallate, ethylgallate has a shorter alkyl chain, which can influence its solubility and reactivity. Ellagic acid, on the other hand, is a more complex molecule with higher antioxidant activity but is less commonly used as a food additive .
属性
IUPAC Name |
ethyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFQHQNJCMNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061195 | |
| Record name | Ethyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
831-61-8 | |
| Record name | Ethyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL GALLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235I6UDD3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Ethyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


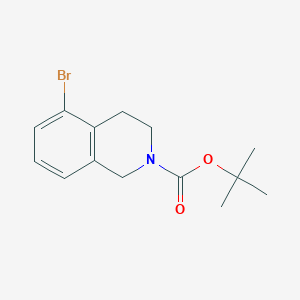

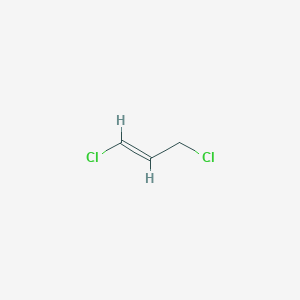
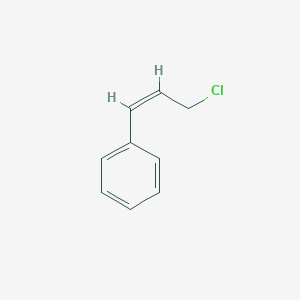
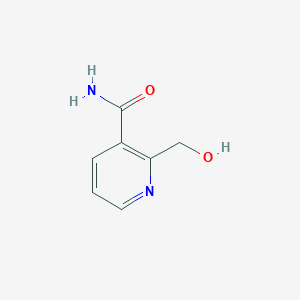
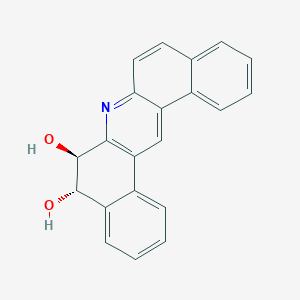
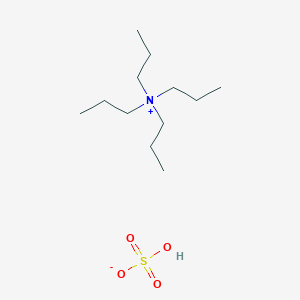
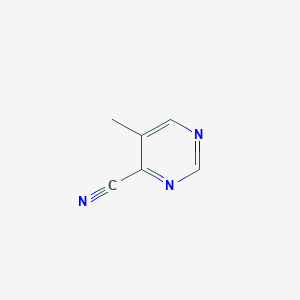
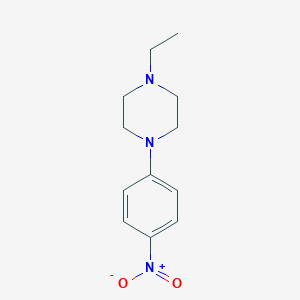
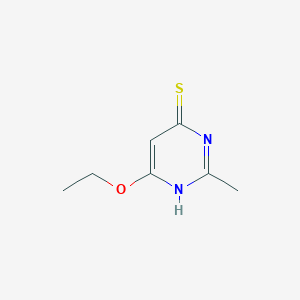
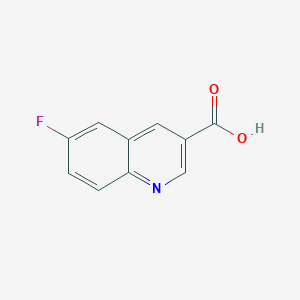
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
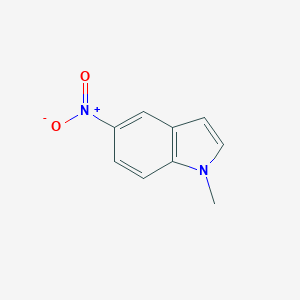
![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)
